molecular formula C4H5NO3 B3353698 3-Hydroxypyrrolidine-2,5-dione CAS No. 5615-89-4

3-Hydroxypyrrolidine-2,5-dione

Cat. No. B3353698
CAS RN: 5615-89-4
M. Wt: 115.09 g/mol
InChI Key: JDXQWYKOKYUQDN-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine-2,5-dione is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthetic strategies used for the creation of pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride (SOCl2) .


Molecular Structure Analysis

The non-H atoms of 3-Hydroxypyrrolidine-2,5-dione are nearly coplanar, with a maximum deviation of 0.030 (1) Å . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .


Chemical Reactions Analysis

The structure–activity relationship (SAR) analysis revealed that the anticonvulsant activity is affected strongly by substituents at position 3 of the pyrrolidine-2,5-dione scaffold . For example, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the scPTZ test .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxypyrrolidine-2,5-dione are influenced by its molecular structure. For instance, the non-planarity of the ring allows for increased three-dimensional (3D) coverage .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 3-Hydroxypyrrolidine-2,5-dione derivatives, like 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, can be synthesized through specific reactions such as melting reactions involving L-malic acid and benzylamine (Qiu Fei, 2011).
  • Structural Analysis : Studies on the molecular structure of 3-Hydroxypyrrolidine-2,5-dione derivatives, like N-Méthyl succinimide, reveal details about tautomerism and the stability of these compounds, which are key for understanding their chemical properties (J. A. Tenon, M. Carles, J. Aycard, 2000).

Pharmaceutical Applications

  • Antimicrobial Properties : Some derivatives of 3-Hydroxypyrrolidine-2,5-dione have shown promising in vitro antifungal activities, which could be potential leads for new fungicides (J. Cvetković et al., 2019).
  • Enzyme Inhibition : Derivatives of 3-Hydroxypyrrolidine-2,5-dione have been investigated for their potential to inhibit human cytosolic carbonic anhydrase isozymes, which are relevant in medicinal chemistry (Mehmet Arslan et al., 2015).

Organic Synthesis and Chemical Reactions

  • Production of Statine Analogues : Chiral 3-aminopyrrolidine-2,4-diones, derived from 3-Hydroxypyrrolrolidine-2,5-dione, can be utilized in the stereoselective synthesis of statine analogues, which are significant in pharmaceutical chemistry (Daniel Farran et al., 2007).2. Conversion to Maleimide : Research on the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide has provided insights into the properties of pyrrolidine-2,5-diones and maleimides, which are important in organic synthesis (Maocai Yan et al., 2018).

Safety And Hazards

The safety information for 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, a derivative of 3-Hydroxypyrrolidine-2,5-dione, indicates that it has a GHS07 pictogram with a warning signal word. The hazard statements are H302-H317, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

The future directions in the research of 3-Hydroxypyrrolidine-2,5-dione and its derivatives could involve further exploration of the pharmacophore space due to sp3-hybridization, and the investigation of the influence of steric factors on biological activity . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-hydroxypyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-2-1-3(7)5-4(2)8/h2,6H,1H2,(H,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXQWYKOKYUQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592644
Record name 3-Hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyrrolidine-2,5-dione

CAS RN

5615-89-4
Record name 3-Hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the case of maleinimide or N-hydroxysuccinimide derivatives of the cis-configured platinum(II)-complexes, the synthesis occurs in detail through the reaction of the corresponding amino compounds H2N—CH2CH2—NH—(CH2)n—X, (H2N—CH2)2CH—(CH2)n—X or H2N—CH2CH(NH2)—(CH2)n—X (general formulas I, II and III), wherein one or two of the primary or secondary amino groups has been protected with a BOC group (reaction with bis-tert.-butyloxy carbonyl anhydride) and X is —NH2 or —OH, with the acids or acid chlorides, listed in Step 1, of maleinimide or N-hydroxysuccinimide compounds of the general formulas V-X in a solvent, preferably THF or ethyl acetate, with the optional addition of a tertiary base, as a rule, Et3N, or with the optional addition of DMAP and a condensation agent, as a rule, DCC or CMC, to yield the corresponding BOC-protected maleinimide or hydroxysuccinimide derivatives which then are converted by means of trifluoroacetic acid or HCl in ether, THF or dioxan through cleavage-off of the BOC group into the corresponding trifluoroacetate or hydrochloride and finally through reaction with a tetrachloro-platinate(II) salt, preferably potassium tetrachloro-platinate(II), in water, salt buffers, DMF, DMF/water mixtures, THF/water mixtures or DMF/methanol mixtures, into the corresponding platinum(II)-complexes, wherein the coupling occurs via the terminal HO group as an ester bond or via the terminal H2N group as an acid amide bond, or through the reaction of the corresponding amino compounds H2N—CH2CH2—NH—(CH2)n—X, (H2N—CH2)2CH—(CH2)n—X or H2N—CH2CH(NH2)—(CH2)n—X (general formulas I, II and III), wherein one or two of the primary or secondary amino groups has been protected with a BOC group (reaction with bis-tert.-butyloxy carbonyl anhydride) and X is —NH2 or —OH, with compounds of the type HOOC—R—COCR* or ClOC—R—COCR* (R is an aliphatic carbon chain with 1-6 carbon atoms or a substituted or unsubstituted phenylene group, and R* is H, phenyl, alkyl with 1-6 carbon atoms) in a solvent, preferably THF or ethyl acetate, with the optional addition of a tertiary base, as a rule, Et3N, or with the optional addition of DMAP and a condensation agent, as a rule, DCC or CMC, to yield the corresponding BOC-protected maleinimide or hydroxysuccinimide derivatives which now have a further carbonyl function which, in the following, are reacted with the amines, acid hydrazides or hydrazines, listed in Step 1, of the maleinimide or N-hydroxysuccinimide compounds in a solvent, preferably DMF, methanol or ethanol, with the addition of acid, as a rule, toluene-p-sulfonic acid or trifluoroacetic acid, to yield the corresponding imine, carboxylhydrazone or hydrazone derivatives, which then again are converted by means of trifluoroacetic acid or HCl in ether, THF or dioxan through cleavage-off of the BOC group into the corresponding trifluoroacetate or hydrochloride and finally through reaction with a tetrachloro-platinate(II) salt, preferably potassium tetrachloro-platinate(II), in water, salt buffers, DMF, DMF/water mixtures, THF/water mixtures or DMF/methanol mixtures, into the corresponding platinum(II)-complexes, or through the reaction of the corresponding amino compounds H2N—CH2CH2—NH—(CH2)n—X, (H2N—CH2)2CH—(CH2)n—X or H2N—CH2CH(NH2)—(CH2)n—X (general formulas I, II and III), wherein one or two of the primary or secondary amino groups has been protected with a BOC group (reaction with bis-tert.-butyloxy carbonyl anhydride) and X is COOH or this carbonyl group was converted using acid halogenation reagents such as thionyl chloride or oxalyl chloride into the acid chloride, with compounds of the type HOR—COCR* or H2N—R—COCR* (R is an aliphatic carbon chain with 1-6 carbon atoms or a substituted or unsubstituted phenylene group, and R* is H, phenyl, alkyl with 1-6 carbon atoms) in a solvent, preferably THF or ethyl acetate, with the optional addition of a tertiary base, as a rule, Et3N, or with the optional addition of DMAP and a condensation agent, as a rule, DCC or CMC, to yield the corresponding BOC-protected maleinimide or hydroxysuccinimide derivatives which now have a further carbonyl function which, in the following, are reacted with the amines, acid hydrazides or hydrazines, listed in Step 1, of the maleinimide or N-hydroxysuccinimide compounds in a solvent, preferably DMF, methanol or ethanol, with the addition of acid, as a rule, toluene-p-sulfonic acid or trifluoroacetic acid, to yield the corresponding imine, carboxylhydrazone or hydrazone derivatives, which then again are converted by means of trifluoroacetic acid or HCl in ether, THF or dioxan through cleavage-off of the BOC group into the corresponding trifluoroacetate or hydrochloride and finally through reaction with a tetrachloro-platinate(II) salt, preferably potassium tetrachloro-platinate(II), in water, salt buffers, DMF, DMF/water mixtures, THF/water mixtures or DMF/methanol mixtures, into the corresponding platinum(II)-complexes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxypyrrolidine-2,5-dione
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Reactant of Route 6
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3-Hydroxypyrrolidine-2,5-dione

Citations

For This Compound
30
Citations
EP Carreiro, P Louro, G Adriano, RA Guedes… - Bioorganic …, 2014 - Elsevier
Thirteen pyrrolidine-based iminosugar derivatives have been synthesized and evaluated for inhibition of α-glucosidase from rat intestine. The compounds studied were the non-hydroxy, …
Number of citations: 36 www.sciencedirect.com
L Wei, F Qiu - Spectroscopy and Spectral Analysis, 2012 - ingentaconnect.com
The title compound was synthesized by reducing (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with sodium borohydride-iodin. The raw material, intermediate, and the end product were …
Number of citations: 4 www.ingentaconnect.com
F Qiu, L Wei, CY Lu - Advanced Materials Research, 2012 - Trans Tech Publ
The synthesis of (S)-1-benzyl-3-pyrrolidinol is described. Starting from L-malic acid and benzylamine, we improved the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2, 5-dione via …
Number of citations: 0 www.scientific.net
P Kočalka, R Pohl, D Rejman, I Rosenberg - Tetrahedron, 2006 - Elsevier
The synthesis of novel 3-pyrrolidinyl derivatives of nucleobases is described. Starting from malic acid, we improved the synthesis of both racemic and optically active N-benzyl-3-…
Number of citations: 40 www.sciencedirect.com
INUR DIBBO - 2022 - lib.buet.ac.bd
Amide is one of the most valued group in current day and the synthesis of amides are assuredly the most cardinal transformation in synthetic organic and medicinal chemistry. By …
Number of citations: 0 lib.buet.ac.bd
A Basso, L Banfi, R Riva - Molecules, 2011 - mdpi.com
We have recently reported a novel multicomponent reaction between arylacetic acids and isocyanides, affording α-acyloxyacrylamides through an unusual mechanism. The products of …
Number of citations: 19 www.mdpi.com
BK Anderson, T Livinghouse - The Journal of Organic Chemistry, 2015 - ACS Publications
A concise and highly diastereoselective synthesis of the polyfused tetracyclic cores of the Stemona alkaloids asparagamine A and stemofoline that relies on a 2-propylidine-1,3-(bis)…
Number of citations: 13 pubs.acs.org
SR Shengule, G Ryder, AC Willis, SG Pyne - Tetrahedron, 2012 - Elsevier
The acid catalysed cyclization reactions of tethered furan−4,5-dihydroxypyrrolid-2-ones and furan–4,5-diacetoxypyrrolid-2-ones, via their corresponding N-acyliminium ion intermediates…
Number of citations: 20 www.sciencedirect.com
SR Shengule, A Willis, SG Pyne - Tetrahedron, 2012 - Elsevier
The protic and Lewis acid promoted cyclization reactions of tethered furan-4,5-dihydroxypiperid-2-ones, furan-4,5-diacetoxypiperid-2-ones and furan-3,4-diacetoxypyrrolid-2-ones, via …
Number of citations: 11 www.sciencedirect.com
A Yazici, U Wille, SG Pyne - The Journal of Organic Chemistry, 2016 - ACS Publications
Novel tricyclic bridged heterocyclic systems can be readily prepared from sequential 1,4- and 1,2-addition reactions of allyl and 3-substituted allylsilanes to indolizidine and …
Number of citations: 19 pubs.acs.org

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